(4-(ピリジン-2-イル)ピペラジン-1-イル)(2-(4-(トリフルオロメチル)フェニル)-2H-テトラゾール-5-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

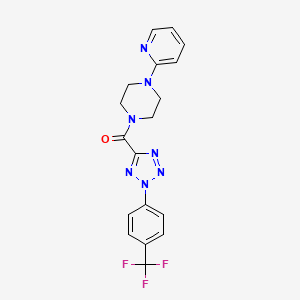

(4-(pyridin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H16F3N7O and its molecular weight is 403.369. The purity is usually 95%.

BenchChem offers high-quality (4-(pyridin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(pyridin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学と創薬

ピペラジン誘導体は、その多様な生物学的および薬学的活性により、大きな注目を集めています。 ピペラジン部位は、トリメタジジン、ラノラジン、ベフラルイン、アリピプラゾール、クエチアピン、インジナビル、シタグリプチン、ベスティピタントなどの多くの薬物に見られます 。この特定の化合物がどのようにこのコンテキストに適合するかを探ってみましょう。

抗線維化活性:最近の研究では、ピペラジン誘導体の抗線維化の可能性が調査されています。ピリジンとテトラゾール部位を含むいくつかの化合物は、有望な抗線維化効果を示しています。 特に、この化合物は、肝星細胞(HSC-T6)において、ピルフェニドン(PFD)およびその他の関連分子よりも優れた抗線維化活性を示します .

腐食防止

この化合物の腐食防止特性は注目に値します。具体的には、N-(4-((4-(ピリジン-2-イル)ピペラジン-1-イル)メチル)フェニル)キノリン-6-カルボキサミド(この化合物の誘導体)は、優れた腐食防止効率(74.41%)を示します。 これは、自由エネルギーと吸着エンタルピーの計算によって示されるように、化学吸着によって、軟鋼表面と相互作用します .

合成方法

直接的な用途ではありませんが、合成方法を理解することは、さらなる研究にとって不可欠です。 この化合物は、1,2-ジアミン誘導体とスルホニウム塩の環化、ウギ反応、アジリジンの開環、光触媒合成などのさまざまなアプローチを用いて合成できます .

生物活性

The compound (4-(pyridin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a hybrid molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various cancer cell lines, and its pharmacological implications.

Chemical Structure and Properties

The compound's structure can be dissected into two main components: a pyridinyl piperazine moiety and a tetrazole ring substituted with a trifluoromethyl phenyl group. The molecular formula is C16H17F3N6 with a molecular weight of approximately 368.34 g/mol.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H17F3N6 |

| Molecular Weight | 368.34 g/mol |

| LogP | 3.5 |

| Solubility | Moderate |

Anticancer Activity

Research has indicated that derivatives of tetrazoles exhibit significant anticancer properties, primarily through the inhibition of key signaling pathways involved in tumor growth and metastasis. The compound has been shown to affect several cancer cell lines, including:

- A549 (lung adenocarcinoma)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

In vitro studies demonstrated that this compound exhibits an IC50 value in the low micromolar range, indicating potent cytotoxicity against these cell lines.

The proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. By disrupting this pathway, the compound induces apoptosis and cell cycle arrest in the G2/M phase.

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also influence neurotransmitter systems, particularly those involving serotonin receptors. This could position it as a candidate for treating mood disorders or anxiety-related conditions.

Table 2: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.054 | PI3K/Akt/mTOR inhibition |

| MCF-7 | 0.048 | Apoptosis induction |

| HeLa | 0.060 | Cell cycle arrest (G2/M phase) |

Study 1: Efficacy Against Lung Cancer

A recent study evaluated the efficacy of this compound against A549 lung cancer cells. The results showed that treatment with the compound led to a significant decrease in cell viability, promoting apoptosis through caspase activation.

Study 2: Selectivity Profile

In another investigation, the selectivity of this compound was assessed against normal human fibroblast cells compared to cancerous cells. The results indicated a higher selectivity index for cancer cells, suggesting minimal toxicity to normal tissues.

特性

IUPAC Name |

(4-pyridin-2-ylpiperazin-1-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N7O/c19-18(20,21)13-4-6-14(7-5-13)28-24-16(23-25-28)17(29)27-11-9-26(10-12-27)15-3-1-2-8-22-15/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVSJINATDHREN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。